4-(2,2,2-Trifluoroacetamido)picolinic acid
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Overview
Description
4-(2,2,2-Trifluoroacetamido)picolinic acid is a fluorinated organic compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is known for its unique chemical properties and versatility in various scientific research applications.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(2,2,2-Trifluoroacetamido)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane, acetonitrile, ethanol
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,2,2-Trifluoroacetamido)picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Additionally, it binds to zinc finger proteins, altering their structure and disrupting their function, which can inhibit viral replication and packaging .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroacetamido)picolinic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H5F3N2O3 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
InChI Key |
FZHHSPWKGHKERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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